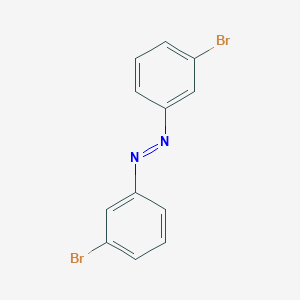
Diazene, bis(3-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, bis(3-bromophenyl)-, also known as DBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the diazene family, which is characterized by the presence of two nitrogen atoms connected by a double bond. DBP is a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Wirkmechanismus
The mechanism of action of Diazene, bis(3-bromophenyl)- is not well understood, but it is believed to involve the formation of reactive species such as diazenes and free radicals. These reactive species can then interact with cellular components such as DNA and proteins, leading to cellular damage and death.
Biochemische Und Physiologische Effekte
Diazene, bis(3-bromophenyl)- has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Diazene, bis(3-bromophenyl)- can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that Diazene, bis(3-bromophenyl)- can inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Diazene, bis(3-bromophenyl)- in lab experiments is its relatively simple synthesis method. Diazene, bis(3-bromophenyl)- can be synthesized using commercially available starting materials and basic laboratory equipment. However, one limitation of using Diazene, bis(3-bromophenyl)- is its potential toxicity. Diazene, bis(3-bromophenyl)- has been shown to be toxic to some cell lines at high concentrations, so caution should be exercised when handling this compound.
Zukünftige Richtungen
There are many potential future directions for research involving Diazene, bis(3-bromophenyl)-. One area of interest is the development of new synthetic methods for Diazene, bis(3-bromophenyl)- and related compounds. Another area of interest is the investigation of the mechanism of action of Diazene, bis(3-bromophenyl)- and its potential as an anticancer agent. Additionally, the potential applications of Diazene, bis(3-bromophenyl)- in materials science and other fields should continue to be explored.
Synthesemethoden
Diazene, bis(3-bromophenyl)- can be synthesized through a variety of methods, including the reaction of 3-bromophenylhydrazine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces Diazene, bis(3-bromophenyl)- as a yellow solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Diazene, bis(3-bromophenyl)- has been studied for its potential applications in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, Diazene, bis(3-bromophenyl)- has been used as a reagent in reactions such as the reduction of aldehydes and ketones. In materials science, Diazene, bis(3-bromophenyl)- has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In medicinal chemistry, Diazene, bis(3-bromophenyl)- has been studied for its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
15426-17-2 |
|---|---|
Produktname |
Diazene, bis(3-bromophenyl)- |
Molekularformel |
C12H8Br2N2 |
Molekulargewicht |
340.01 g/mol |
IUPAC-Name |
bis(3-bromophenyl)diazene |
InChI |
InChI=1S/C12H8Br2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
InChI-Schlüssel |
VEVQNDVHZNOSHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br |
Andere CAS-Nummern |
15426-17-2 |
Synonyme |
3,3'-Dibromoazobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)
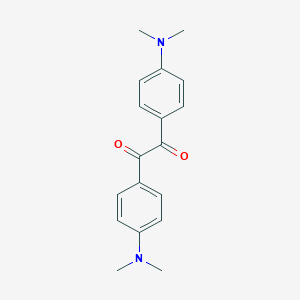
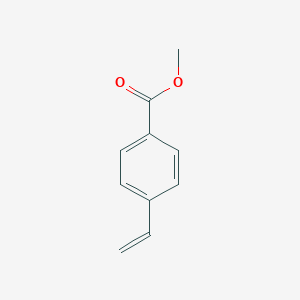
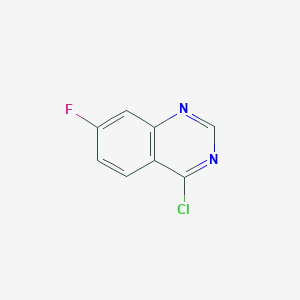
![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
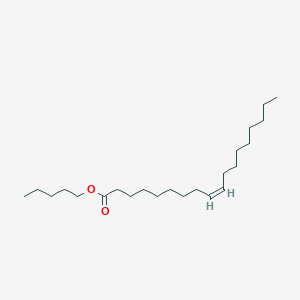
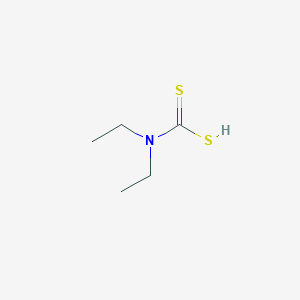
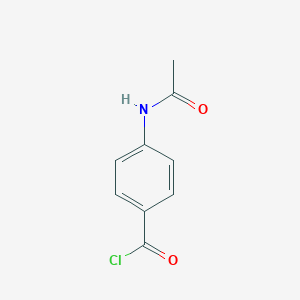
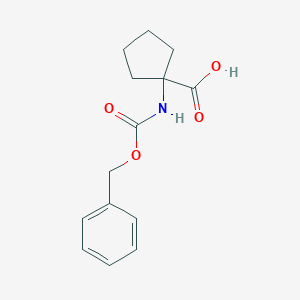
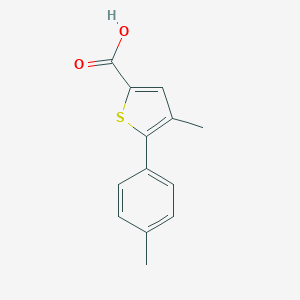
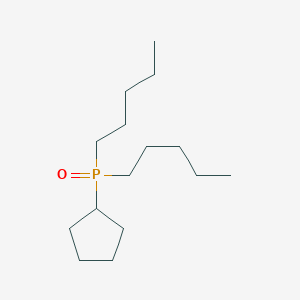
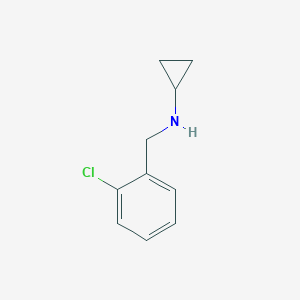
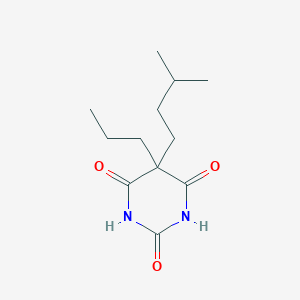
![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)